molecular formula C27H32FN3O4 B2653345 3-((4-(4-fluorophenyl)piperazin-1-yl)(2-methoxyphenyl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one CAS No. 897734-95-1

3-((4-(4-fluorophenyl)piperazin-1-yl)(2-methoxyphenyl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one

Cat. No.: B2653345
CAS No.: 897734-95-1
M. Wt: 481.568
InChI Key: DHMOWMPFSBGNOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyridinone-Based Compounds

Pyridinones emerged as privileged scaffolds in medicinal chemistry due to their dual hydrogen-bonding capacity and tunable physicochemical properties. Early applications focused on their role as bioisosteres for pyridines and amides, enabling interactions with kinase hinge regions (e.g., Met kinase, Bruton’s tyrosine kinase). The 1980s–1990s saw FDA approvals of pyridinone-containing drugs like milrinone (cardiotonic) and pirfenidone (antifibrotic), validating their therapeutic potential.

Structural refinements have optimized pyridinone derivatives for target selectivity. For example:

  • Milrinone : Retains a 2-pyridinone core critical for phosphodiesterase-3 (PDE3) inhibition.
  • Tazemetostat : Incorporates a 4-pyridinone moiety to engage EZH2 methyltransferase.

Modern synthetic strategies, such as Blaise reaction intermediates and tandem cyclizations, now enable efficient pyridinone derivatization. These advances laid the groundwork for hybrid architectures combining pyridinones with complementary heterocycles like piperazine.

Significance of Piperazine-Containing Heterocycles

Piperazine’s conformational flexibility and hydrogen-bonding capacity make it a cornerstone of CNS and antimicrobial agents. Key pharmacological roles include:

  • Dopamine/Serotonin Modulation : Piperazine derivatives like aripiprazole exploit N-substituents to tune receptor affinity.
  • Urease Inhibition : Hybrids such as 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamides exhibit IC~50~ values ≤2.24 μM against Canavalia ensiformis urease.

The 4-fluorophenylpiperazine moiety, present in the target compound, enhances blood-brain barrier permeability and σ-receptor binding in analogs like eliprodil. When fused with pyridinones, piperazine’s nitrogen atoms enable salt bridge formation with acidic residues (e.g., Asp/Glu in kinase ATP pockets), while its chair conformation stabilizes hydrophobic interactions.

Evolution of Cilostamide Analogs as Reference Standards

Cilostamide, a PDE3 inhibitor with a pyridinone core, established critical structure-activity relationship (SAR) principles for hybrid derivatives:

Structural Feature Pharmacological Impact Reference
4-Hydroxy-2-pyridinone Enhances hinge-binding to PDE3 catalytic domain
N-2-Methoxyethyl group Improves solubility and metabolic stability
Diarylmethyl substitution Modulates isoform selectivity (PDE3A vs. PDE3B)

The target compound extends this framework via:

  • Piperazine Linkage : Introduces conformational restraint and additional H-bond donors.
  • 2-Methoxyphenyl/4-Fluorophenyl Groups : Balance lipophilicity and π-π stacking potential.

Comparative studies of cilostamide analogs demonstrate that 6-methyl substitution on the pyridinone ring reduces oxidative metabolism, a feature retained in the hybrid molecule.

Properties

IUPAC Name

3-[[4-(4-fluorophenyl)piperazin-1-yl]-(2-methoxyphenyl)methyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32FN3O4/c1-19-18-23(32)25(27(33)31(19)16-17-34-2)26(22-6-4-5-7-24(22)35-3)30-14-12-29(13-15-30)21-10-8-20(28)9-11-21/h4-11,18,26,32H,12-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMOWMPFSBGNOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=CC=C2OC)N3CCN(CC3)C4=CC=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((4-(4-fluorophenyl)piperazin-1-yl)(2-methoxyphenyl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a novel synthetic derivative with potential pharmacological applications. Its structure, featuring a piperazine moiety and various aromatic substituents, suggests a multifaceted interaction profile with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C22H28FN3O3\text{C}_{22}\text{H}_{28}\text{F}\text{N}_3\text{O}_3

This molecular structure features:

  • A piperazine ring which is commonly associated with various pharmacological activities.
  • Fluorophenyl and methoxyphenyl groups that may enhance lipophilicity and receptor binding affinity.
  • Hydroxyl and methoxy functional groups that could contribute to its biological activity through hydrogen bonding and steric effects.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies indicate that it may act as:

  • Dopamine Receptor Modulator : The piperazine moiety is known for its role in modulating dopamine receptors, which are critical in the treatment of psychiatric disorders.
  • Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties, which could mitigate oxidative stress in cells.
  • Cytotoxicity Against Cancer Cells : Early research indicates that similar compounds exhibit selective cytotoxicity against tumorigenic cell lines, suggesting potential applications in cancer therapy.

In Vitro Studies

  • Antifungal Activity : A related compound with a similar structure exhibited effective antifungal properties against various strains, including Cytospora sp. and C. gloeosporioides . This suggests that our compound may also possess antifungal capabilities.
  • Analgesic Effects : Compounds derived from similar piperazine structures have shown analgesic activity superior to traditional pain relievers like acetylsalicylic acid . This indicates potential use in pain management.
  • Cytotoxicity Profiles : Research on structurally related compounds has demonstrated significant cytotoxic effects against specific cancer cell lines, indicating that the compound may have therapeutic potential in oncology .

In Vivo Studies

Preliminary in vivo studies are necessary to further elucidate the pharmacokinetics and pharmacodynamics of this compound. Current literature suggests that derivatives of piperazine have favorable safety profiles at therapeutic doses, but specific studies on this compound are required for comprehensive understanding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares key structural features with several patented and reported molecules (Table 1). These analogues typically retain the piperazine or fluorophenyl motifs but vary in core heterocycles and substitution patterns:

Compound Name Core Structure Key Substituents Reported Bioactivity/Use References
Target Compound Pyridin-2-one 4-(4-Fluorophenyl)piperazine, 2-methoxyphenyl, 2-methoxyethyl, 6-methyl, 4-hydroxy Not explicitly reported -
2-(3-Fluoro-4-methylphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido-pyrimidinone Piperazine, 3-fluoro-4-methylphenyl Kinase inhibition (implied by patent claims)
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-morpholin-4-yl-pyridazin-3(2H)-one Pyridazinone Piperazine, fluorophenyl, morpholine Crystallographic characterization
2-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one Pyrimidin-4(3H)-one Piperazine, fluorophenyl, 6-methyl Unspecified (structural data available)

Key Observations :

  • Core Heterocycles: The pyridinone core in the target compound differs from pyrido-pyrimidinone () or pyridazinone (), which may alter electron distribution and hydrogen-bonding capacity.
Computational Similarity Analysis

Using Tanimoto and Dice similarity indices (common in virtual screening), the target compound shows moderate structural overlap with piperazine-containing analogues (e.g., ~60–70% similarity based on MACCS fingerprints) . However, bioactivity profiles may diverge due to core heterocycle variations. For example:

  • Pyridinone vs. Pyrimidinone: Pyridinones are associated with kinase inhibition, while pyrimidinones often target epigenetic enzymes (e.g., HDACs) .
Bioactivity and Target Profiling

highlights that compounds with structural similarities often cluster by bioactivity. For instance:

  • Anti-Inflammatory Activity: A pyridazinone analogue () exhibited IC₅₀ = 11.6 μM against LPS-induced inflammation, likely due to its electron-deficient core interacting with COX-2. The target compound’s 4-hydroxy group may similarly modulate inflammatory pathways .
  • Kinase Inhibition: Pyrido-pyrimidinones () are patented as kinase inhibitors, suggesting the target compound’s pyridinone core could share this activity if conserved interactions occur .
Physicochemical and NMR Profiling

NMR data from demonstrate that substituent changes in regions A (positions 39–44) and B (positions 29–36) significantly alter chemical shifts, even when core structures are conserved. For the target compound, the 2-methoxyethyl and 4-hydroxy groups would likely cause distinct shifts in these regions compared to analogues lacking these groups .

Q & A

Q. Purity Validation :

  • HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm to assess ≥95% purity.
  • ¹H/¹³C NMR to confirm structural integrity and absence of residual solvents .
  • Mass Spectrometry (ESI-MS) for molecular weight verification .

Basic: What spectroscopic and crystallographic methods are critical for structural elucidation?

  • X-ray Crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves stereochemistry and confirms intramolecular interactions (e.g., hydrogen bonding between the hydroxyl and pyridinone groups) .
  • FT-IR Spectroscopy : Identifies key functional groups (e.g., O–H stretch at ~3200 cm⁻¹, C=O at ~1680 cm⁻¹) .
  • 2D NMR (COSY, HSQC) : Maps coupling between the piperazine and methoxyphenyl protons, critical for verifying spatial arrangement .

Advanced: How can reaction conditions be optimized to improve yield in the final coupling step?

  • Temperature Control : Lowering reaction temperature to 40–50°C reduces side-product formation (e.g., over-alkylation) .
  • Solvent Screening : Polar aprotic solvents like DMF enhance solubility of intermediates, while THF may improve regioselectivity .
  • Catalyst Tuning : Substituting PdCl₂(PPh₃)₂ for Pd(OAc)₂ increases cross-coupling efficiency by 15–20% in aryl-alkyl bond formation .

Advanced: How should researchers resolve contradictions in reported biological activity data across studies?

  • Meta-Analysis : Compare IC₅₀ values from receptor-binding assays (e.g., serotonin 5-HT₁A vs. dopamine D₂) to identify structure-activity relationships (SAR) influenced by substituents (e.g., fluorophenyl vs. chlorophenyl analogs) .
  • Dose-Response Replication : Validate conflicting results using standardized protocols (e.g., fixed ATP concentrations in kinase inhibition assays) .
  • Computational Docking : Model ligand-receptor interactions (e.g., AutoDock Vina) to explain variability in binding affinities due to conformational flexibility in the methoxyethyl side chain .

Advanced: What computational strategies predict metabolic stability and off-target effects?

  • ADMET Prediction : Tools like SwissADME assess metabolic hotspots (e.g., hydroxylation at C4 by CYP3A4) and blood-brain barrier penetration (logP ~2.5) .
  • Molecular Dynamics (MD) Simulations : Analyze piperazine ring flexibility to predict off-target binding to adrenergic receptors .
  • QSAR Modeling : Corrogate datasets to link electron-withdrawing groups (e.g., fluorine) with reduced hepatotoxicity .

Advanced: How can receptor-ligand interaction mechanisms be experimentally validated?

  • Radioligand Displacement Assays : Use ³H-labeled antagonists (e.g., ³H-ketanserin for 5-HT₂A) to measure Ki values .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon/koff) in real-time to assess the impact of the 2-methoxyphenyl group on binding avidity .
  • Cryo-EM : Resolve high-resolution structures of the compound bound to G-protein-coupled receptors (GPCRs) to identify critical binding motifs .

Advanced: What strategies mitigate challenges in crystallizing this compound for structural studies?

  • Co-Crystallization : Add small-molecule additives (e.g., heptanes-triethylamine) to stabilize hydrophobic interactions .
  • Temperature Gradients : Slow cooling from 60°C to 4°C over 48 hours promotes single-crystal growth .
  • Polymorph Screening : Use solvent mixtures (e.g., ethanol/water) to isolate the most thermodynamically stable form .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.